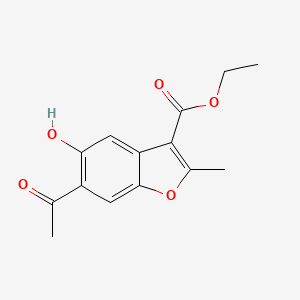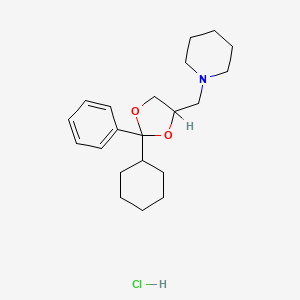
1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride is a complex organic compound that features a piperidine ring, a dioxolane ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine and appropriate electrophiles .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale acetalization reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can target the phenyl group or the piperidine ring.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Common reducing agents include LiAlH₄ and NaBH₄.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds from the dioxolane ring.
Reduction: Formation of reduced phenyl or piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, while the piperidine ring can interact with biological receptors . The compound’s effects are mediated through these interactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane: A simpler analog with similar acetal properties.
Piperidine: A basic structure found in many biologically active compounds.
2-Phenyl-1,3-dioxolane: Shares the dioxolane and phenyl groups but lacks the piperidine ring.
Uniqueness: 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride is unique due to its combination of a piperidine ring, a dioxolane ring, and a phenyl group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
65471-78-5 |
|---|---|
Molekularformel |
C21H32ClNO2 |
Molekulargewicht |
365.9 g/mol |
IUPAC-Name |
1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H31NO2.ClH/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)23-17-20(24-21)16-22-14-8-3-9-15-22;/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2;1H |
InChI-Schlüssel |
JPAYUPGFDBXVQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2(OCC(O2)CN3CCCCC3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)
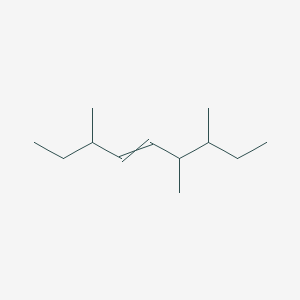
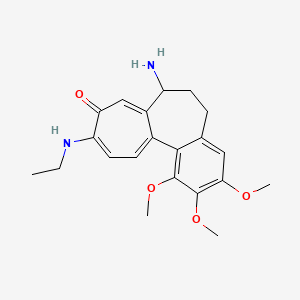

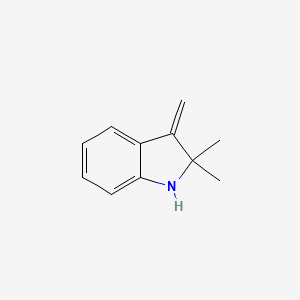
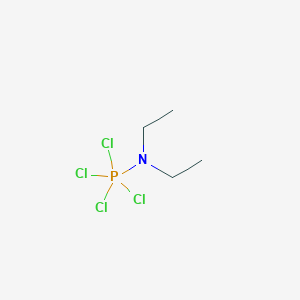
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
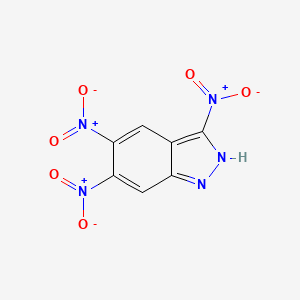
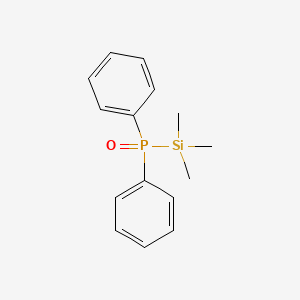

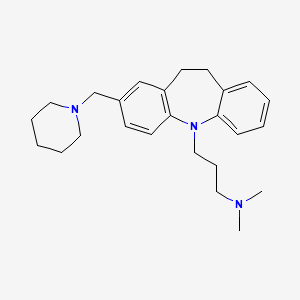
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)
